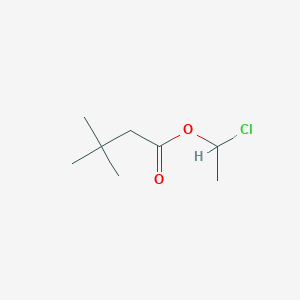![molecular formula C8H5ClO B14297093 4-Chlorobicyclo[4.2.0]octa-1,3,5-trien-7-one CAS No. 111943-56-7](/img/structure/B14297093.png)
4-Chlorobicyclo[4.2.0]octa-1,3,5-trien-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorobicyclo[4.2.0]octa-1,3,5-trien-7-one is a chemical compound with the molecular formula C8H5ClO. It is a bicyclic structure containing a chlorine atom and a ketone functional group. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobicyclo[4.2.0]octa-1,3,5-trien-7-one can be achieved through several methods. One common approach involves the use of a rhodium (I) complex as a catalyst in a one-pot procedure starting from terminal aryl alkynes . The reaction conditions typically involve room temperature and the use of solvents such as tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
4-Chlorobicyclo[4.2.0]octa-1,3,5-trien-7-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-Chlorobicyclo[4.2.0]octa-1,3,5-trien-7-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chlorobicyclo[4.2.0]octa-1,3,5-trien-7-one involves its interaction with various molecular targets. The chlorine atom and ketone group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The specific pathways involved depend on the nature of the nucleophiles and the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid: This compound has a carboxylic acid group instead of a ketone group.
4-Chlorobicyclo[4.2.0]octa-1,3,5-trien-7-amine: This compound contains an amine group instead of a ketone group.
4-Bromobenzocyclobutene: This compound has a bromine atom instead of a chlorine atom.
Uniqueness
4-Chlorobicyclo[4.2.0]octa-1,3,5-trien-7-one is unique due to its specific combination of a chlorine atom and a ketone group within a bicyclic structure. This combination imparts distinct reactivity and properties that are not observed in its analogs.
Properties
CAS No. |
111943-56-7 |
|---|---|
Molecular Formula |
C8H5ClO |
Molecular Weight |
152.58 g/mol |
IUPAC Name |
4-chlorobicyclo[4.2.0]octa-1(6),2,4-trien-7-one |
InChI |
InChI=1S/C8H5ClO/c9-6-2-1-5-3-8(10)7(5)4-6/h1-2,4H,3H2 |
InChI Key |
JPWYMCPSXLHOQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C1=O)C=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]oxane](/img/structure/B14297010.png)
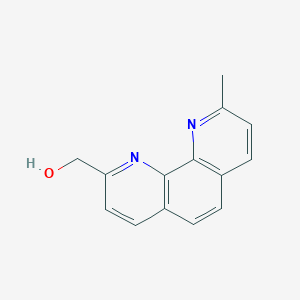

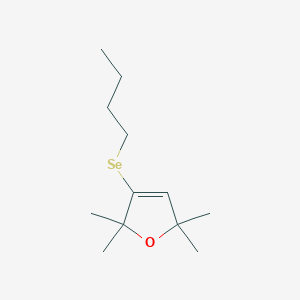

![9-[3-(3,4-Dimethoxyphenyl)propyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14297038.png)

![1,1'-(Butane-2,3-diyl)bis[4-(2-methylpropyl)benzene]](/img/structure/B14297053.png)
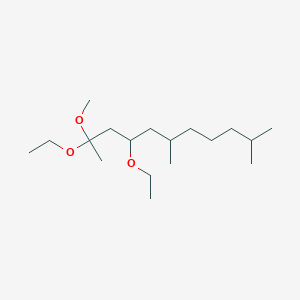
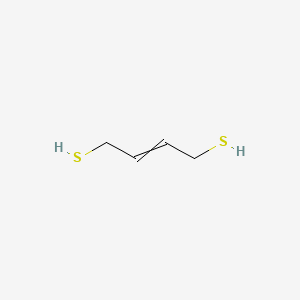
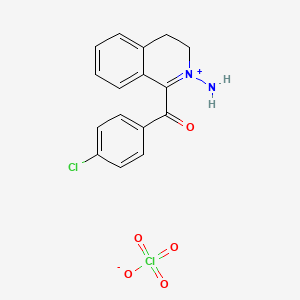
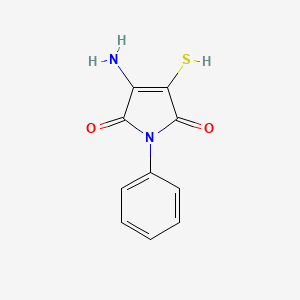
![1,1'-{(Chloromethylene)bis[(4,1-phenylene)oxy]}dibenzene](/img/structure/B14297075.png)
